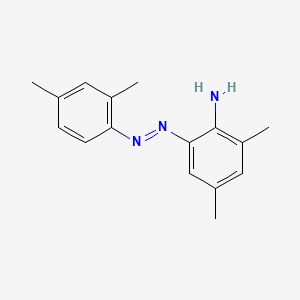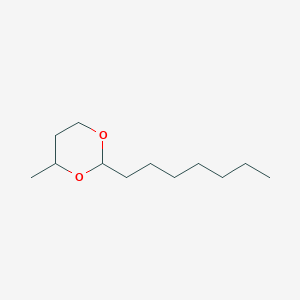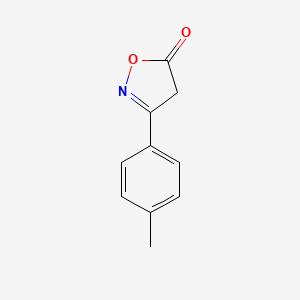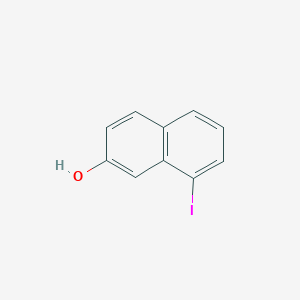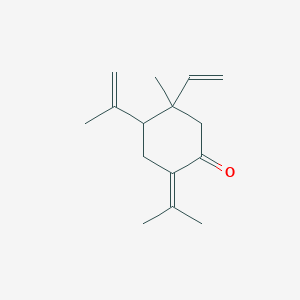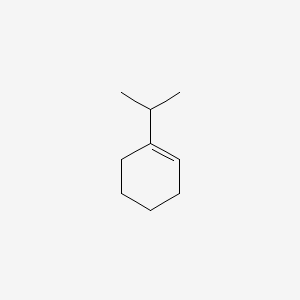
Methyl 2-oxo-3-phenylpropanoate
Vue d'ensemble
Description
“Methyl 2-oxo-3-phenylpropanoate” is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . It is also known by other names such as “Benzenepropanoic acid, α-oxo-, methyl ester” and “Pyruvic acid, phenyl-, methyl ester” among others .
Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-3-phenylpropanoate” consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure can be further analyzed using various spectroscopic methods.Physical And Chemical Properties Analysis
“Methyl 2-oxo-3-phenylpropanoate” has a molecular formula of C10H10O3, an average mass of 178.185 Da, and a monoisotopic mass of 178.062988 Da .Applications De Recherche Scientifique
1. Synthesis in Pharmaceutical Applications
Methyl 2-oxo-3-phenylpropanoate has been utilized in the synthesis of key pharmaceutical components. For instance, it played a role in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), which are significant in cancer treatment (Hamamoto et al., 2000). Additionally, it was used in the synthesis of modified side chains of taxol, showcasing its relevance in developing variations of existing therapeutic compounds (Davis & Reddy, 1994).
2. Development of Fluorescence Sensors
This compound has been integral in the development of fluorescence sensors, particularly for the detection of iron (III) ions. A study showed that derivatives of methyl 2-oxo-3-phenylpropanoate acted as selective and sensitive sensors for micromolar detection of Fe3+ ions, which has implications for various analytical applications (Joshi et al., 2015).
3. Antimicrobial Applications
Methyl 2-oxo-3-phenylpropanoate has been used in the formation of compounds with antimicrobial properties. One study synthesized imines and thiazolidinones from 3-phenylpropane hydrazide, derived from methyl 3-phenylpropanoate, and found them potent in antibacterial and antifungal activities (Fuloria et al., 2009).
4. Advancements in Organic Chemistry
In organic chemistry, methyl 2-oxo-3-phenylpropanoate has been utilized in various syntheses and chemical reactions. For example, it was involved in the study of asymmetric organocatalyzed annulations, contributing to advancements in the field of organic synthesis (Reitel et al., 2018). Another study used it in the synthesis of amino acid ester isocyanates, further demonstrating its versatility in chemical reactions (Tsai et al., 2003).
5. Biotechnological Enzyme Engineering
Methyl 2-oxo-3-phenylpropanoate has been instrumental in the field of biotechnology, particularly in enzyme engineering. One study focused on the structure-guided engineering of a ketoreductase from Chryseobacterium sp. for the asymmetric reduction of aryl ketoesters, including derivatives of methyl 2-oxo-3-phenylpropanoate (Li et al., 2019).
6. Food Preservation Research
Research has also explored the use of derivatives of methyl 2-oxo-3-phenylpropanoate in food preservation. A study investigated hydroxypyridinone derivatives containing the methyl 2-oxo-3-phenylpropanoate moiety for their potential as shrimp preservatives, demonstrating its application in the food industry (Dai et al., 2016).
Propriétés
IUPAC Name |
methyl 2-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSFPBSWNREAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340190 | |
| Record name | Methyl 2-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6362-58-9 | |
| Record name | Methyl 2-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

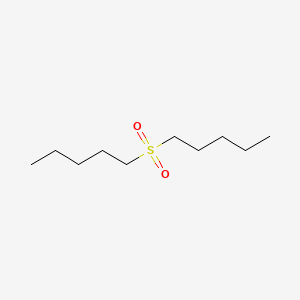
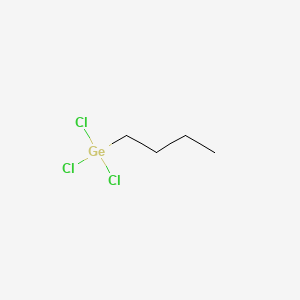
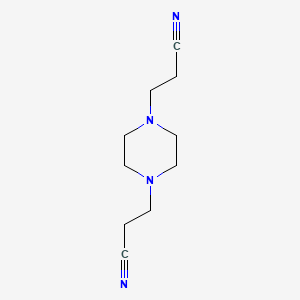
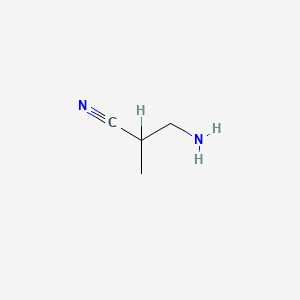
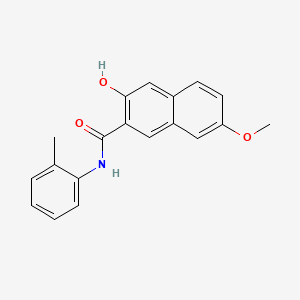
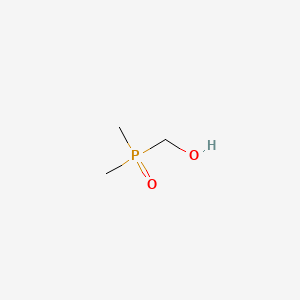
![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)
